molecular formula C10H5ClF2O3 B13625410 2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid

2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid

Katalognummer: B13625410
Molekulargewicht: 246.59 g/mol
InChI-Schlüssel: CZHFSSHPEFKFFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of the 5-chlorobenzofuran moiety and the difluoroacetic acid group in this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Formation of 5-Chlorobenzofuran: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Introduction of Difluoroacetic Acid Group: This step involves the reaction of 5-chlorobenzofuran with difluoroacetic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chlorobenzofuran-2-ylboronic acid: Shares the benzofuran core but differs in functional groups.

    2-Hydroxy-5-nitrobenzofuran: Another benzofuran derivative with different substituents.

Uniqueness

2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both the 5-chlorobenzofuran moiety and the difluoroacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H5ClF2O3

Molekulargewicht

246.59 g/mol

IUPAC-Name

2-(5-chloro-1-benzofuran-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H5ClF2O3/c11-6-1-2-7-5(3-6)4-8(16-7)10(12,13)9(14)15/h1-4H,(H,14,15)

InChI-Schlüssel

CZHFSSHPEFKFFX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.